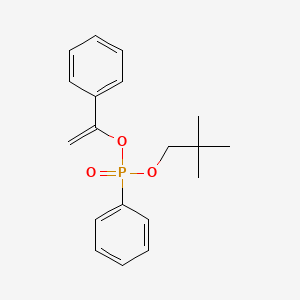
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and its role in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate typically involves the reaction of 2-hydroxyalkyl phenyl selenides with monoethyl esters of phosphonic acid. This process is carried out under Mitsunobu conditions, followed by oxidation-elimination to yield the desired vinyl phosphonate . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the Mitsunobu reaction and subsequent oxidation-elimination steps makes it feasible for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Phenylphosphonate: Similar in structure but lacks the 2,2-dimethylpropyl and 1-phenylethenyl groups.
Bis(2,6-dimethylphenyl) phenylphosphonate: Another phosphonate compound with different substituents on the phenyl ring.
Uniqueness
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropyl and 1-phenylethenyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
89499-74-1 |
|---|---|
Molekularformel |
C19H23O3P |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-[2,2-dimethylpropoxy(phenyl)phosphoryl]oxyethenylbenzene |
InChI |
InChI=1S/C19H23O3P/c1-16(17-11-7-5-8-12-17)22-23(20,21-15-19(2,3)4)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3 |
InChI-Schlüssel |
VRHCBASEBIMSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(=O)(C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
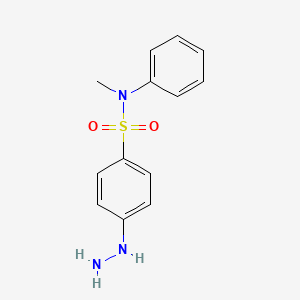

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
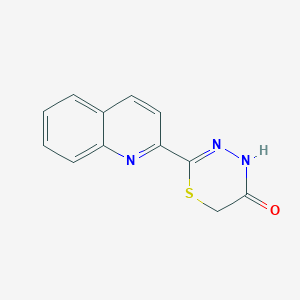
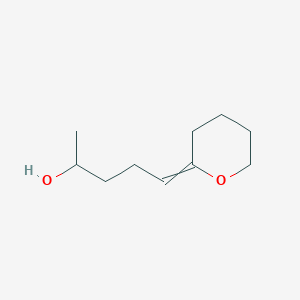
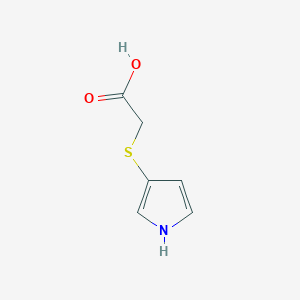
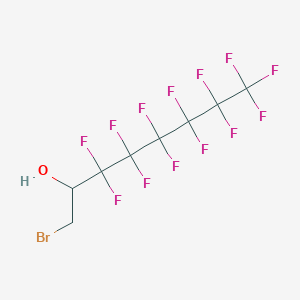
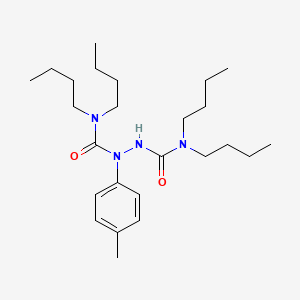
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)


